

# Introduction: A Multifunctional Scaffold for Advanced Synthesis

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## Compound of Interest

Compound Name: *2-Bromo-6-fluoro-3-methylbenzoic acid*

Cat. No.: *B573003*

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In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Compounds that offer multiple, orthogonally reactive sites are of immense value, enabling the efficient construction of complex molecular architectures. **2-Bromo-6-fluoro-3-methylbenzoic acid** (CAS No. 1359857-60-5) emerges as a quintessential example of such a scaffold. Its structure, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group on an aromatic ring, provides a rich platform for synthetic diversification.

This guide offers a comprehensive technical overview of **2-bromo-6-fluoro-3-methylbenzoic acid**, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes with detailed experimental protocols, in-depth spectral analysis for structural confirmation, and its applications as a strategic intermediate. The causality behind experimental choices is emphasized to provide field-proven insights, ensuring that the described protocols are robust and self-validating.

## Part 1: Physicochemical and Structural Properties

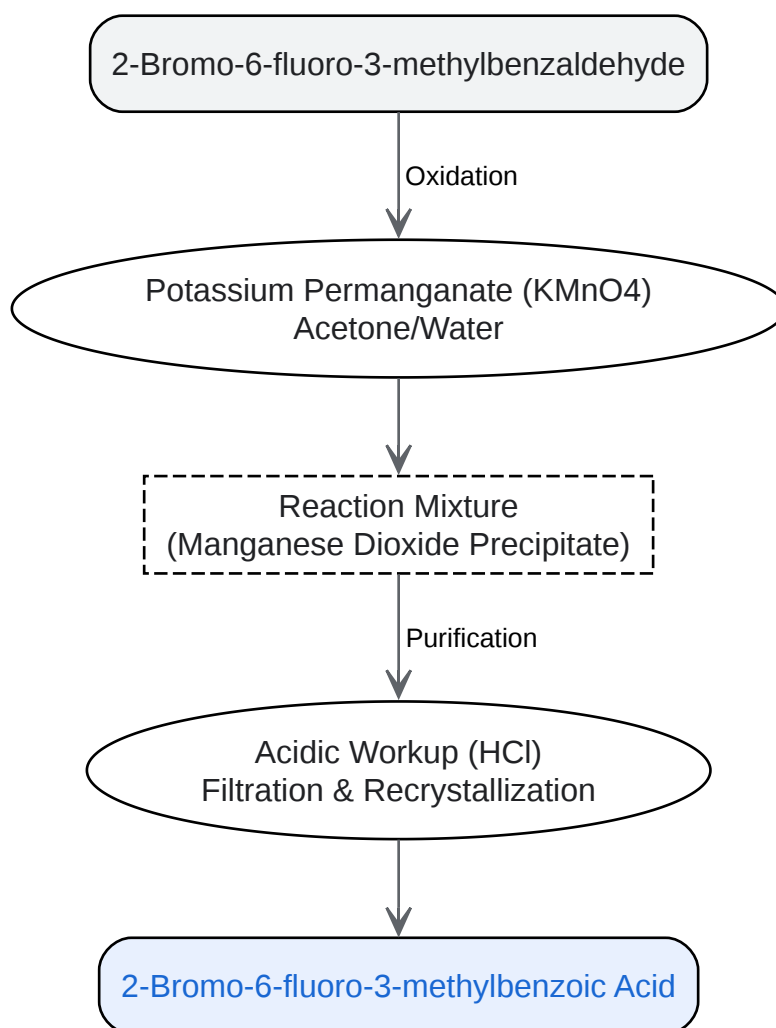
The unique arrangement of functional groups in **2-bromo-6-fluoro-3-methylbenzoic acid** dictates its physical properties and chemical reactivity. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the electron-donating methyl group, creates a distinct electronic profile on the benzene ring, influencing the acidity of the carboxylic acid and the reactivity of the aryl halides.

Property	Value	Source
IUPAC Name	2-bromo-6-fluoro-3-methylbenzoic acid	N/A
CAS Number	1359857-60-5	
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrFO <sub>2</sub>	
Molecular Weight	233.04 g/mol	
Physical Form	White to off-white powder or crystals	
InChI Key	AKGJVRQAQBIZKL-UHFFFAOYSA-N	
SMILES	<chem>CC1=CC=C(F)C(=C1Br)C(=O)O</chem>	N/A
Storage	Sealed in dry, room temperature conditions	

## Part 2: Synthesis and Purification

The synthesis of **2-bromo-6-fluoro-3-methylbenzoic acid** can be achieved through several routes. A common and reliable method involves the oxidation of the corresponding aldehyde, 2-bromo-6-fluoro-3-methylbenzaldehyde.<sup>[1]</sup> This approach is favored due to the relative stability of the starting material and the high efficiency of aldehyde oxidation reactions.

## Workflow for the Synthesis of 2-Bromo-6-fluoro-3-methylbenzoic Acid



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Caption: Synthetic workflow for the oxidation of an aldehyde to a carboxylic acid.

## Experimental Protocol: Oxidation of 2-Bromo-6-fluoro-3-methylbenzaldehyde

This protocol describes a robust method for the synthesis of the title compound. The choice of potassium permanganate as the oxidant is based on its high reactivity and cost-effectiveness. The acetone/water solvent system is selected to solubilize the organic starting material while allowing for the dissolution of the inorganic oxidant.

Materials and Reagents:

- 2-Bromo-6-fluoro-3-methylbenzaldehyde (1.0 eq)

- Potassium permanganate ( $\text{KMnO}_4$ ) (1.5 eq)
- Acetone
- Deionized Water
- Concentrated Hydrochloric Acid ( $\text{HCl}$ )
- Sodium bisulfite ( $\text{NaHSO}_3$ )
- Ethyl Acetate
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-6-fluoro-3-methylbenzaldehyde (1.0 eq) in a 3:1 mixture of acetone and water.
- **Addition of Oxidant:** While stirring vigorously, add potassium permanganate (1.5 eq) portion-wise to the solution. The addition is done slowly to control the exothermic reaction. The reaction mixture will turn deep purple and then gradually form a brown precipitate of manganese dioxide ( $\text{MnO}_2$ ).
  - **Causality:** Portion-wise addition prevents a rapid temperature increase, minimizing potential side reactions and ensuring safety.
- **Reaction Monitoring:** Heat the mixture to a gentle reflux (approximately  $60\text{--}70^\circ\text{C}$ ) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aldehyde.
- **Quenching and Workup:** After cooling to room temperature, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the brown  $\text{MnO}_2$  precipitate is dissolved.

- Causality: Sodium bisulfite reduces any excess  $\text{KMnO}_4$  and the  $\text{MnO}_2$  byproduct to soluble  $\text{Mn}^{2+}$  salts, simplifying the purification process.
- Acidification and Extraction: Acidify the clear solution to pH ~2 with concentrated HCl. A white precipitate of the crude carboxylic acid should form.<sup>[2]</sup> Extract the aqueous mixture three times with ethyl acetate.
  - Causality: The carboxylic acid is protonated at low pH, making it less soluble in water and readily extractable into an organic solvent like ethyl acetate.<sup>[2]</sup>
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
- Purification (Self-Validation): Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure **2-bromo-6-fluoro-3-methylbenzoic acid**. The purity should be assessed by measuring the melting point and confirmed by spectroscopic analysis. A sharp melting point indicates high purity.

## Part 3: Spectroscopic Elucidation

The structural identity and purity of **2-bromo-6-fluoro-3-methylbenzoic acid** are definitively confirmed through a combination of spectroscopic techniques. The following data are predicted based on established principles and data from analogous structures.<sup>[3][4][5]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.<sup>[3]</sup>

Predicted  $^1\text{H}$  NMR Data (400 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~13.5	Singlet (broad)	1H	-COOH
~7.5 - 7.7	Multiplet	2H	Aromatic (Ar-H)

| ~2.4 | Singlet | 3H | -CH<sub>3</sub> |

Predicted <sup>13</sup>C NMR Data (100 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Key Feature	Assignment
~166.0	-	Carbonyl (-COOH)
~158.0 - 161.0	Doublet ( <sup>1</sup> JCF)	C-F
~130.0 - 135.0	Multiplet	Aromatic C-H
~120.0 - 125.0	Multiplet	Aromatic C-H
~115.0 - 120.0	Singlet	C-Br
~110.0 - 115.0	Singlet	C-CH <sub>3</sub>
~18.0	Singlet	Methyl (-CH <sub>3</sub> )

Note: The carbon attached to fluorine will exhibit a large one-bond coupling constant (<sup>1</sup>JCF).[3]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch
~1100	Strong	C-F stretch

| ~920 | Broad | O-H bend (out-of-plane) |

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

Predicted MS (Electron Ionization - EI) Data

m/z	Key Feature	Assignment
232/234	M/M+2 pattern (1:1 ratio)	Molecular Ion [M] <sup>+</sup>
215/217	Loss of -OH	[M-OH] <sup>+</sup>
187/189	Loss of -COOH	[M-COOH] <sup>+</sup>
153	Loss of -Br	[M-Br] <sup>+</sup>

The presence of a nearly 1:1 ratio for peaks separated by 2 amu is a characteristic isotopic signature for a molecule containing one bromine atom.[\[3\]](#)

## Part 4: Applications in Research and Development

The strategic placement of versatile functional groups makes **2-bromo-6-fluoro-3-methylbenzoic acid** a valuable intermediate in drug discovery and materials science.

- **Medicinal Chemistry:** The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[\[3\]](#) The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[\[3\]](#)[\[6\]](#) The carboxylic acid is a key site for amide bond formation, a ubiquitous linkage in pharmaceuticals, or it can be used for directed ortho-metalation to achieve further regioselective functionalization.[\[3\]](#) Analogous structures are used in the synthesis of inhibitors for targets like epidermal growth factor receptor (EGFR) and stearoyl-CoA desaturase 1 (SCD1).[\[7\]](#)[\[8\]](#)
- **Materials Science:** The rigid aromatic core and reactive handles can be used to synthesize novel polymers, liquid crystals, and other functional materials where specific electronic and physical properties are desired.

## Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-bromo-6-fluoro-3-methylbenzoic acid**.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures:
  - Work in a well-ventilated area or a chemical fume hood.[9]
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
  - Avoid inhalation of dust and direct contact with skin and eyes.[9]
  - Wash hands thoroughly after handling.[9]

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